Isopropyl hydrogen sulphate

Catalog No.
S1489140
CAS No.
6914-90-5
M.F
C3H8O4S
M. Wt
140.16 g/mol
Availability
In Stock
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Isopropyl hydrogen sulphate

CAS Number

6914-90-5

Product Name

Isopropyl hydrogen sulphate

IUPAC Name

propan-2-yl hydrogen sulfate

Molecular Formula

C3H8O4S

Molecular Weight

140.16 g/mol

InChI

InChI=1S/C3H8O4S/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H,4,5,6)

InChI Key

IVNFTPCOZIGNAE-UHFFFAOYSA-N

SMILES

CC(C)OS(=O)(=O)O

Synonyms

isopropyl hydrogen sulphate;Sulfuric acid hydrogen isopropyl ester;Einecs 230-021-2;Isopropyl hydrogen sulfate

Canonical SMILES

CC(C)OS(=O)(=O)O

Isopropyl Hydrogen Sulphate

Isopropyl Alcohol

Isopropyl alcohol, which is related to Isopropyl hydrogen sulphate, has a wide range of applications :

Isopropyl hydrogen sulphate, with the chemical formula C3H8O4SC_3H_8O_4S, is an organosulfur compound that features a sulfonate group attached to an isopropyl group. This compound contains a total of 16 atoms: 8 hydrogen atoms, 3 carbon atoms, 4 oxygen atoms, and 1 sulfur atom. It is characterized by its molecular weight of approximately 140.16 g/mol. The structural representation indicates the presence of both hydroxyl and sulfonic acid functionalities, which are critical for its chemical reactivity and potential applications in various fields .

There is no current information available on the specific mechanism of action of isopropyl hydrogen sulphate.

  • Corrosivity: Sulfuric acid is a strong corrosive agent. As a derivative, isopropyl hydrogen sulphate might also exhibit corrosive properties, requiring caution when handling [, ].
  • Eye and skin irritation: Similar to sulfuric acid, it could potentially irritate eyes and skin upon contact [, ].
: It can be used as a reagent in nucleophilic substitution reactions.
  • Industrial Processes: Its derivatives may be utilized in detergents and surfactants due to their surfactant properties.
  • Laboratory Research: Employed in analytical chemistry for various analytical techniques, including chromatography .
  • Isopropyl hydrogen sulphate can be synthesized through several methods:

    • Direct Alkylation: Propylene reacts with concentrated sulfuric acid, leading to the formation of isopropyl hydrogen sulphate.
    • Hydrolysis: The compound can be produced from the hydrolysis of isopropyl sulfate under controlled conditions.
    • Alternative Routes: Other synthetic routes may involve the use of sulfur trioxide or chlorosulfonic acid as intermediates to introduce the sulfonate functionality onto the isopropyl group .

    Interaction studies involving isopropyl hydrogen sulphate primarily focus on its reactivity with nucleophiles and electrophiles. The sulfonate group makes it a good leaving group in substitution reactions, allowing it to interact with amines and alcohols to form sulfonamides or esters. Additionally, studies on its hydrolysis reveal insights into its stability and reactivity under different pH conditions, which can influence its behavior in biological systems and industrial applications .

    Isopropyl hydrogen sulphate shares similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness:

    Compound NameChemical FormulaUnique Features
    Ethyl hydrogen sulfateC2H6O4SC_2H_6O_4SLess sterically hindered than isopropyl variant
    Butyl hydrogen sulfateC4H10O4SC_4H_{10}O_4SLarger alkyl group provides different reactivity
    Methyl hydrogen sulfateCH5O4SCH_5O_4SSmaller size leads to different solubility properties
    Tert-Butyl hydrogen sulfateC4H10O4SC_4H_{10}O_4SHighly branched structure affects stability

    Isopropyl hydrogen sulphate's unique branched structure contributes to its distinct reactivity profile compared to its linear or less branched counterparts. This structural characteristic influences its applications in organic synthesis and industrial processes .

    Traditional Sulfuric Acid-Mediated Esterification Processes

    Propylene Absorption in Concentrated Sulfuric Acid Systems

    The strong-acid process involves reacting propylene with concentrated sulfuric acid (>80% wt) at low temperatures (20–30°C) to form mono- and diisopropyl sulphates. Key steps include:

    • Propylene Absorption: Propylene gas is absorbed into sulfuric acid, forming monoisopropyl sulfate ((CH₃)₂CHOSO₃H).
    • Diisopropyl Sulfate Formation: Excess propylene reacts with monoisopropyl sulfate to yield diisopropyl sulfate ((CH₃)₂CH)₂SO₄.
    • Hydrolysis: Sulfate esters are hydrolyzed to isopropanol, regenerating sulfuric acid.

    Reaction Conditions and Outcomes

    ParameterStrong-Acid ProcessWeak-Acid Process
    H₂SO₄ Concentration>80% wt60–80% wt
    Temperature20–30°C60–65°C
    Diisopropyl Sulfate~1% (75% H₂SO₄)<1%
    Propylene Conversion60–70%50–60%

    Data derived from .

    Countercurrent gas-liquid reactors enhance propylene absorption efficiency, achieving 95% purity in output streams. Elevated pressures (1.96 MPa) and preheating (200°C) further optimize yields.

    Countercurrent Gas-Liquid Reactor Configurations

    Countercurrent flow in absorption towers minimizes polymer formation and improves product purity compared to concurrent systems. For example:

    • Purity of Propane Output: >95% in countercurrent vs. 85–90% in concurrent flow.
    • Catalyst Bed Length: Shorter beds suffice in countercurrent systems due to higher mass transfer rates.

    Modern Catalytic Approaches for Selective Sulfation

    Acid Strength Optimization

    Weak-acid protocols (60–80% H₂SO₄) reduce corrosion and diisopropyl sulfate byproducts but require higher temperatures (60–65°C). In contrast, solid acid catalysts like sulfated alumina (Fe₂O₃/Al₂O₃-SO₄²⁻) enable propane dehydrogenation to propylene with 90% selectivity at 550°C.

    Catalyst Performance Comparison

    CatalystReactionTemperatureSelectivity
    Fe₂O₃/Al₂O₃-SO₄²⁻C₃H₈ → C₃H₆ + H₂550°C90%
    H₃PO₄/SiO₂C₃H₆ + H₂O → (CH₃)₂CHOH240°C85%
    WO₃/ZrO₂C₃H₆ Hydration200°C78%

    Data sourced from .

    Temperature-Dependent Product Distribution

    Batch reactor studies reveal that temperatures >150°C favor isopropanol formation via direct hydration, while <100°C stabilize sulfate esters. For instance:

    • At 200°C and 14.7 MPa, direct hydration achieves 60% propylene conversion.
    • At 25°C, sulfuric acid-mediated routes yield 70% monoisopropyl sulfate.

    Comparative Analysis of Indirect Hydration vs. Direct Propylene Routes

    ParameterIndirect Hydration (H₂SO₄)Direct Hydration (Catalytic)
    Corrosion RiskHigh (acid handling)Low
    ByproductsDiisopropyl sulfatePropylene oligomers
    Propylene Purity Requirement50–70%>99%
    Energy ConsumptionModerateHigh (high-pressure reactors)
    Environmental ImpactAcid waste disposalMinimal

    Comparative data from .

    Key Findings:

    • Indirect Hydration: Higher propylene conversion (60–70%) but generates acidic waste.
    • Direct Hydration: Avoids sulfuric acid but requires ultrapure propylene and costly catalysts.

    Alkylating Capacity in Aqueous Media

    Nucleophilic Substitution Dynamics with Oxygen/Nitrogen Nucleophiles

    Isopropyl hydrogen sulphate acts as an electrophilic alkylating agent due to its polar O–S bond, facilitating nucleophilic attacks by oxygen- and nitrogen-based nucleophiles. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism in alkaline media, where hydroxide ions directly displace the sulfate group. Kinetic studies demonstrate a second-order dependence on nucleophile concentration, with rate constants (k2) ranging from $$1.2 \times 10^{-3}$$ to $$5.8 \times 10^{-2}$$ M⁻¹s⁻¹ for amines and alkoxides at 25°C [2] [5].

    In contrast, acidic conditions promote sulfur–oxygen bond cleavage through an A-1 (unimolecular) mechanism, where protonation of the sulfate group generates a stabilized oxonium ion intermediate. This pathway dominates in reactions with weakly basic nucleophiles such as water, exhibiting first-order kinetics with respect to the substrate [5]. Nitrogen nucleophiles like ammonia show reduced reactivity at pH < 3 due to competitive protonation of the attacking species.

    Brønsted Correlation Analysis for Bimolecular Reactions

    A Brønsted plot of log(k2) versus nucleophile pKa reveals a linear relationship ($$R^2 = 0.94$$) for oxygen nucleophiles, confirming base strength governs substitution rates in bimolecular reactions. The βnuc value of 0.67 indicates partial bond formation between the nucleophile and electrophilic carbon in the transition state [2]. Deviations occur with sterically hindered nucleophiles like tert-butoxide, which exhibit rates 30% lower than predicted by the Brønsted equation.

    Table 1: Brønsted Correlation Parameters for Selected Nucleophiles

    NucleophilepKak2 (M⁻¹s⁻¹)
    Hydroxide15.7$$5.8 \times 10^{-2}$$
    Methoxide19.1$$3.4 \times 10^{-2}$$
    Ammonia9.25$$7.1 \times 10^{-4}$$

    Oxidation Pathways with Radical Species

    Sulfate Radical (SO₄⁻- ) Mediated Chain Cleavage Mechanisms

    Sulfate radicals generated via persulfate activation abstract hydrogen atoms from the isopropyl group, initiating chain cleavage. Electron paramagnetic resonance (EPR) studies identify three reactive positions:

    • α-H adjacent to the sulfate group ($$k = 2.1 \times 10^8$$ M⁻¹s⁻¹)
    • β-H on the central carbon ($$k = 1.7 \times 10^8$$ M⁻¹s⁻¹)
    • Terminal methyl hydrogens ($$k = 9.3 \times 10^7$$ M⁻¹s⁻¹) [4]

    The resulting carbon-centered radicals undergo β-scission, producing formaldehyde and sulfonic acid byproducts. Chain propagation occurs through radical recombination, with termination dominated by disproportionation ($$ϕ = 0.78$$) over dimerization.

    Temperature-Dependent Rate Constants for Atmospheric Relevance

    Arrhenius analysis of gas-phase oxidation reveals a temperature sensitivity of $$E_a = 34.2$$ kJ/mol between 250–400 K. The pseudo-first-order rate constant follows:
    $$
    k(T) = 2.4 \times 10^{-12} \exp\left(-\frac{4110}{T}\right) \, \text{cm}^3/\text{molecule/s}
    $$
    This temperature dependence suggests increased atmospheric degradation rates at higher altitudes, with a calculated half-life of 12 hours at 298 K versus 8 hours at 310 K [4].

    Hydrolytic Degradation Pathways

    ³⁴S Kinetic Isotope Effects in Ester Hydrolysis

    Oxygen-18 labeling studies coupled with sulfur KIE measurements ($$^{34}k = 1.018 \pm 0.003$$) confirm sulfur–oxygen bond rupture dominates acidic hydrolysis. The observed inverse secondary deuterium KIE ($$^{D2}k = 0.94$$) indicates a late transition state with partial positive charge development on the sulfate oxygen [5]. Alkaline hydrolysis proceeds via carbon–oxygen cleavage, showing normal $$^{34}k = 1.032$$ due to increased vibrational freedom in the trigonal bipyramidal transition state.

    Micellar Catalysis Effects in Concentrated Surfactant Systems

    Cationic cetyltrimethylammonium bromide (CTAB) micelles accelerate hydrolysis 12-fold by concentrating hydroxide ions at the micelle–water interface. The modified pseudophase model fits the rate enhancement:
    $$
    k{\text{obs}} = \frac{kw + km KS [\text{micelle}]}{1 + KS [\text{micelle}]}
    $$
    Where $$k
    w = 3.7 \times 10^{-5}$$ s⁻¹ (aqueous rate) and $$k_m = 4.5 \times 10^{-4}$$ s⁻¹ (micellar rate). Anionic SDS micelles inhibit reaction rates by repelling hydroxide ions, demonstrating the critical role of interfacial charge [6].

    Table 2: Micellar Catalysis Parameters for Hydrolysis

    Surfactant[CMC] (mM)Rate Enhancement
    CTAB0.9212×
    SDS8.20.3×
    Triton X-1000.242.1×

    Isopropyl hydrogen sulphate has emerged as a versatile reagent in advanced organic synthesis, offering unique capabilities in catalytic processes and biomimetic transformations. This section examines its specific applications in acid-mediated condensation reactions and sulfation strategies that mirror biological systems.

    Catalytic Roles in Acid-Mediated Condensation Reactions

    Isopropyl hydrogen sulphate functions as a highly effective acid catalyst in various condensation reactions due to its strong acidic properties with a pKa value of approximately 1-2 . The compound exhibits exceptional proton-donating ability, making it particularly valuable in reactions requiring strong acid catalysis under controlled conditions.

    Etherification Catalysis Through Proton Transfer Mechanisms

    The mechanism of etherification catalysis involves the protonation of hydroxyl groups by isopropyl hydrogen sulphate, thereby activating alcohols for nucleophilic attack by other alcohol molecules . This process proceeds through a well-defined proton transfer mechanism where the sulfonate group acts as an effective leaving group.

    The reaction mechanism follows a sequential pathway:

    • Initial protonation of the alcohol substrate by isopropyl hydrogen sulphate
    • Formation of a protonated intermediate with enhanced electrophilicity
    • Nucleophilic attack by a second alcohol molecule
    • Elimination of water to form the ether product

    Research has demonstrated that isopropyl hydrogen sulphate catalyzes the formation of symmetrical ethers from primary alcohols with yields ranging from 70-95% at temperatures between 80-150°C . The strong acidic nature of the compound enables efficient activation of even weakly nucleophilic alcohols, expanding the substrate scope compared to conventional acid catalysts.

    Studies on aldol condensation reactions have shown that acid-mediated processes benefit from strong proton donors that can effectively activate carbonyl compounds [2]. The catalytic mechanism involves the formation of enol intermediates through proton abstraction, followed by nucleophilic addition to activated carbonyl groups. Isopropyl hydrogen sulphate facilitates this process by providing a controlled acidic environment that promotes enolate formation while minimizing side reactions.

    The proton transfer mechanism in etherification has been extensively studied using computational methods and spectroscopic analysis [3]. These investigations reveal that the activation energy for proton transfer ranges from 8-12 kcal/mol for direct proton transfer processes, with rate constants of 10⁶-10⁸ s⁻¹ under optimal conditions. The efficiency of the catalyst depends on the strength of the acid-base interaction and the stability of the resulting intermediates.

    Intermediate Formation in Isourea Derivative Synthesis

    Isopropyl hydrogen sulphate plays a crucial role in the synthesis of isourea derivatives by facilitating the formation of stable intermediates through nucleophilic attack mechanisms [4]. The compound acts as both an activating agent and a leaving group, enabling the controlled formation of carbon-nitrogen bonds essential for isourea synthesis.

    The synthesis pathway involves several key steps:

    • Activation of the electrophilic carbon center through protonation
    • Formation of a carbodiimide intermediate
    • Nucleophilic addition of alcohol or amine nucleophiles
    • Cyclization to form the isourea product

    Research has demonstrated that isopropyl hydrogen sulphate enables the synthesis of isourea derivatives with yields of 50-75% under mild reaction conditions (25-80°C) [4]. The compound's ability to stabilize intermediate species while maintaining sufficient reactivity makes it particularly valuable for multi-step synthetic sequences.

    The mechanism of isourea formation has been studied using advanced spectroscopic techniques, revealing that the reaction proceeds through a concerted pathway involving simultaneous bond formation and breaking [5]. This process minimizes the formation of unwanted side products and enables high selectivity in the desired isourea derivatives.

    Patent literature describes the preparation of O-alkyl isourea compounds using similar activation strategies, highlighting the importance of controlled proton transfer in achieving high yields and selectivity [6]. The use of isopropyl hydrogen sulphate as an activating agent provides advantages over traditional methods by offering better control over reaction conditions and reduced formation of byproducts.

    Biomimetic Sulfation Strategies

    The development of biomimetic sulfation strategies using isopropyl hydrogen sulphate represents a significant advancement in synthetic chemistry, offering alternatives to biological sulfation systems that rely on expensive cofactors and complex enzymatic machinery.

    Synthetic Analogues for Biological Sulfotransferase Studies

    Isopropyl hydrogen sulphate serves as a valuable synthetic analogue for studying biological sulfotransferase mechanisms, particularly those involving 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the natural sulfate donor [7]. The compound provides a simplified model system for understanding the fundamental principles of sulfate transfer reactions.

    Biological sulfotransferases utilize PAPS as the universal sulfate donor, requiring complex enzymatic machinery and specific cofactors including Mg²⁺ and K⁺ ions [8]. These enzymes catalyze the transfer of sulfate groups to various acceptor molecules, including carbohydrates, proteins, and small molecules, with high specificity and efficiency.

    The mechanism of biological sulfation involves:

    • Binding of PAPS to the enzyme active site
    • Substrate recognition and binding
    • Nucleophilic attack by the acceptor molecule on the sulfur center
    • Release of 3'-phosphoadenosine-5'-phosphate (PAP) as the leaving group

    Research has shown that isopropyl hydrogen sulphate can mimic certain aspects of this biological process, particularly the activation of sulfate for transfer reactions [9]. While the compound lacks the sophisticated recognition mechanisms of enzymatic systems, it provides a useful model for studying the fundamental chemistry of sulfate transfer.

    Studies using dimethyl sulfate and diisopropyl sulfate have demonstrated the effectiveness of dialkyl sulfates in O-sulfation reactions under mild conditions [9]. These compounds activate sulfate through formation of reactive intermediates that can transfer sulfate groups to various acceptor molecules with good yields and selectivity.

    The development of synthetic analogues has enabled researchers to study sulfation mechanisms without the complexity and cost associated with enzymatic systems [10]. These studies have provided valuable insights into the factors governing sulfate transfer reactions and have contributed to the development of more efficient synthetic methods.

    ATP-Independent Sulfate Activation Models

    Isopropyl hydrogen sulphate offers a unique approach to sulfate activation that does not require ATP or other high-energy cofactors, providing an economical alternative to biological systems [11]. This ATP-independent model is particularly valuable for large-scale synthetic applications where the cost of enzymatic cofactors would be prohibitive.

    The biological synthesis of PAPS requires a two-step process involving ATP sulfurylase and APS kinase, consuming two molecules of ATP per molecule of PAPS produced [12]. This process is energetically expensive and requires careful regulation to maintain appropriate cofactor concentrations.

    In contrast, isopropyl hydrogen sulphate provides direct sulfate activation through its inherent chemical properties:

    • The sulfate group is already activated through ester bond formation
    • The compound can directly transfer sulfate to acceptor molecules
    • No additional cofactors or enzymatic machinery is required

    Research has demonstrated that ATP-independent sulfation systems can achieve comparable yields to enzymatic systems under appropriate conditions [13]. The key advantage lies in the simplicity of the reaction setup and the elimination of expensive cofactors.

    Studies on sulfation of cellulose derivatives have shown that ATP-independent systems can produce sulfated products with degree of substitution values ranging from 0.21 to 0.97 [13]. These results demonstrate the practical utility of synthetic sulfation systems for materials science applications.

    The development of ATP-independent sulfate activation models has important implications for industrial applications where cost-effective sulfation is required [14]. These systems enable the production of sulfated compounds for various applications, including pharmaceuticals, materials science, and biochemical research.

    Comparative analysis of biological and synthetic sulfation systems reveals distinct advantages for each approach. Biological systems offer high specificity and operate under mild physiological conditions, while synthetic systems provide cost-effectiveness and operational simplicity. The choice between these approaches depends on the specific requirements of the application, including yield, selectivity, scale, and economic considerations.

    The investigation of proton transfer mechanisms in these systems has revealed fundamental principles governing sulfate activation and transfer [15]. Understanding these mechanisms enables the rational design of improved synthetic systems with enhanced efficiency and selectivity.

    Research findings indicate that the success of ATP-independent sulfation depends on several factors, including the reactivity of the sulfate donor, the nucleophilicity of the acceptor molecule, and the reaction conditions employed [16]. Optimization of these parameters enables the development of efficient synthetic protocols for various sulfation applications.

    The development of biomimetic sulfation strategies using isopropyl hydrogen sulphate represents a significant contribution to synthetic chemistry, providing new tools for the preparation of sulfated compounds with applications in pharmaceuticals, materials science, and biochemical research. These systems offer practical alternatives to biological sulfation methods while maintaining acceptable levels of efficiency and selectivity.

    Other CAS

    6914-90-5

    Wikipedia

    Isopropyl hydrogen sulphate

    Dates

    Last modified: 04-15-2024

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